

# 4-Cyano-1H-indole-6-carboxylic acid CAS number and identification

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## Compound of Interest

Compound Name: 4-Cyano-1H-indole-6-carboxylic acid

Cat. No.: B1431307

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An In-depth Technical Guide to **4-Cyano-1H-indole-6-carboxylic acid**

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## Executive Summary

This technical guide provides a comprehensive overview of **4-Cyano-1H-indole-6-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource covering its core identification, physicochemical properties, analytical characterization, synthesis rationale, and safety protocols. By synthesizing data from established chemical suppliers and the scientific literature, this guide explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All key data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

## Core Identification & Physicochemical Properties

**4-Cyano-1H-indole-6-carboxylic acid** is a bifunctional indole derivative. The presence of both a nitrile ( $-C\equiv N$ ) and a carboxylic acid ( $-COOH$ ) group on the indole scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Core Identification of **4-Cyano-1H-indole-6-carboxylic acid**

Identifier	Value	Source
CAS Number	1427502-44-0	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	186.17 g/mol	[2]
IUPAC Name	4-cyano-1H-indole-6-carboxylic acid	[1]
InChI	1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14)	[1]
InChI Key	UEYYLWAXGUNAKY-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=C(C=C2C(=C1)C=CN2)C(=O)O</chem>	N/A

## Rationale for Use in Research & Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds. The specific substitution pattern of **4-Cyano-1H-indole-6-carboxylic acid** offers distinct advantages:

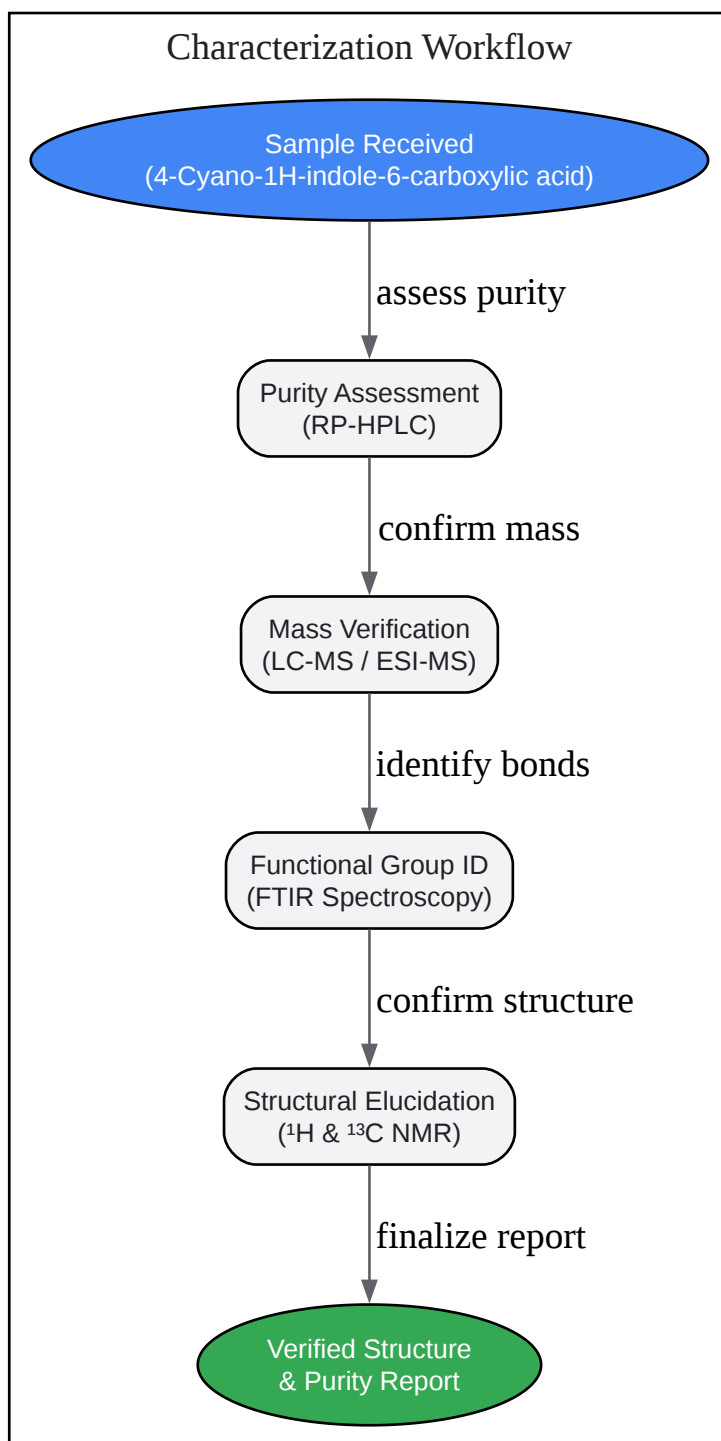
- **Dual Functionality:** The carboxylic acid group provides a handle for amide bond formation, esterification, or can act as a bioisostere for other functional groups, often engaging in crucial hydrogen bonding interactions with biological targets.[3][4] The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a rich platform for chemical diversification.
- **Bioisosterism:** The carboxylic acid moiety is a common feature in drug molecules but can sometimes lead to poor permeability or metabolic instability.[4] This compound allows for the exploration of the nitrile group as a potential bioisosteric replacement or as a precursor to

other isosteres like tetrazoles, which can improve pharmacokinetic properties while retaining biological activity.[3]

- **Therapeutic Potential of Indole-6-Carboxylic Acids:** Derivatives of the parent indole-6-carboxylic acid scaffold have been investigated as multi-target antiproliferative agents, specifically as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are overexpressed in many cancers.[5][6] This highlights the relevance of this structural class in oncology drug discovery.

## Analytical Characterization Workflow

Rigorous identification and purity assessment are critical. The following section outlines a logical workflow and detailed protocols for the characterization of **4-Cyano-1H-indole-6-carboxylic acid**.



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Caption: A typical workflow for the comprehensive characterization of a chemical standard.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

Causality: HPLC is the gold standard for determining the purity of small molecules. For a compound like this, which contains a conjugated indole system, a UV detector is typically effective. However, if UV response is poor or if analyzing non-chromophoric impurities, a universal detector like a Refractive Index Detector (RID) can be employed.<sup>[7]</sup> A reverse-phase (C18) column is chosen due to the compound's moderate polarity.

Protocol:

- **System Preparation:** Use an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), UV or RID detector, and autosampler.
- **Mobile Phase Preparation:** Prepare a mobile phase consisting of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents thoroughly.
- **Sample Preparation:** Accurately weigh ~1 mg of **4-Cyano-1H-indole-6-carboxylic acid** and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water) to create a 1 mg/mL stock solution.
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 30 °C
  - Detector Wavelength: 254 nm and 280 nm (if using UV)
  - Gradient Program:
    - 0-2 min: 5% B
    - 2-20 min: Linear gradient from 5% to 95% B

- 20-25 min: Hold at 95% B
  - 25-26 min: Return to 5% B
  - 26-30 min: Re-equilibration at 5% B
- Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## Spectroscopic Identification

Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The nitrile and carboxylic acid groups have highly characteristic absorption bands that serve as diagnostic markers.<sup>[8]</sup>

Protocol (ATR Method):

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to subtract atmospheric ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) interference.
- Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify characteristic peaks corresponding to the functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Medium, Sharp	N-H stretch (Indole)
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2225	Strong, Sharp	C≡N stretch (Nitrile)[8]
~1700	Strong, Sharp	C=O stretch (Carboxylic Acid)
1450-1600	Medium-Strong	C=C stretches (Aromatic Rings)

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.

Protocol (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Spectrum Acquisition: Acquire spectra in both positive and negative ion modes.
  - Negative Mode  $[\text{M}-\text{H}]^-$ : Expected  $m/z = 185.04$
  - Positive Mode  $[\text{M}+\text{H}]^+$ : Expected  $m/z = 187.05$
- Analysis: The primary validation is the observation of an ion peak corresponding to the calculated mass of the molecule (186.17 Da).[2]

Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.  $^1\text{H}$  NMR shows the environment of hydrogen atoms, while  $^{13}\text{C}$  NMR shows the environment of carbon atoms. Deuterated DMSO ( $\text{DMSO}-d_6$ ) is a suitable solvent as

it will dissolve the compound and its residual solvent peak does not obscure key signals. The acidic protons (N-H and COOH) will be observable in this solvent.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d<sub>6</sub> in an NMR tube.
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
- Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to assign signals to the specific protons and carbons in the structure.

Table 3: Predicted NMR Spectral Data (in DMSO-d<sub>6</sub>)

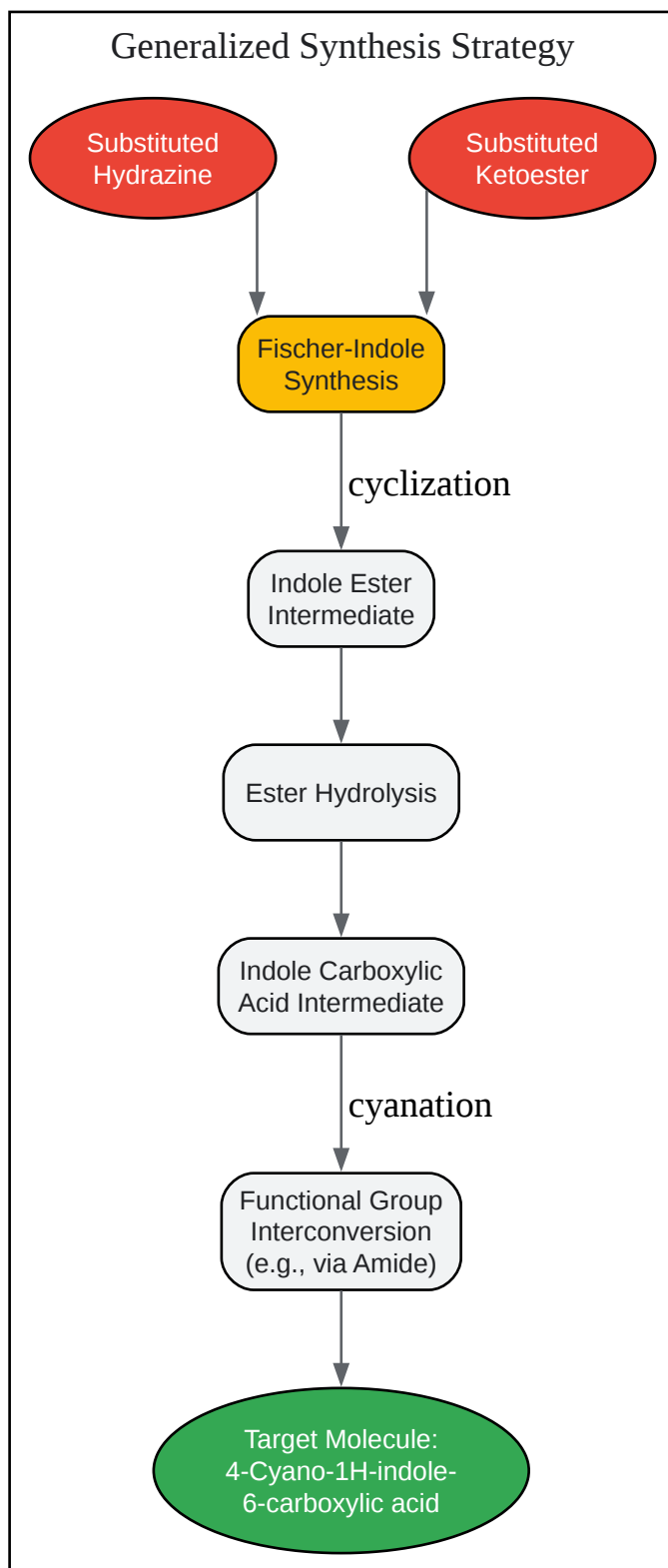
Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
<sup>1</sup> H	~13.5	Broad Singlet	COOH
<sup>1</sup> H	~12.0	Broad Singlet	N-H
<sup>1</sup> H	~8.2	Singlet/Doublet	H5 (between COOH and C≡N)
<sup>1</sup> H	~7.5-8.0	Multiplet	H2, H7 (Aromatic)
<sup>1</sup> H	~6.5-7.0	Multiplet	H3 (Pyrrolic)
<sup>13</sup> C	~167	Singlet	C=O (Carboxylic Acid)
<sup>13</sup> C	~117	Singlet	C≡N (Nitrile)
<sup>13</sup> C	~100-140	Multiple Signals	Aromatic & Pyrrolic Carbons

## Synthesis Pathway Overview

While a specific synthesis for **4-Cyano-1H-indole-6-carboxylic acid** is not detailed in the immediate literature, a plausible and authoritative approach can be adapted from established



indole synthesis methodologies, such as the Fischer-indole synthesis followed by functional group manipulation.[9]



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Caption: A logical pathway for indole synthesis, starting from a Fischer cyclization.

A key strategy involves creating the substituted indole ring first and then introducing or modifying the cyano and carboxylic acid groups. One published method for a related compound involves converting a carboxylic acid to a nitrile via an amide intermediate using an agent like methanesulfonic acid chloride.<sup>[9]</sup> This highlights a reliable method for the functional group interconversion required to achieve the final target structure.

## Safety, Handling, and Storage

Causality: Proper handling is dictated by the potential hazards of the compound. Based on data for similar indole and nitrile-containing carboxylic acids, the compound should be treated as potentially harmful.<sup>[1][10][11]</sup>

Table 4: Hazard and Safety Information

Category	Guideline	Source
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate.	[10][12]
Handling	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.	[10][11]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.	[10][11]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.	[11]

Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up in a dry, cool place.	[10]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.	[11]

## Conclusion

**4-Cyano-1H-indole-6-carboxylic acid** (CAS No. 1427502-44-0) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its proper identification relies on a combination of chromatographic and spectroscopic techniques, including HPLC, MS, IR, and NMR, which together confirm its purity, molecular weight, and precise chemical structure. The dual reactivity of the nitrile and carboxylic acid functional groups provides a versatile platform for creating diverse chemical libraries, particularly for targeting disease pathways where the indole scaffold is known to be effective. Adherence to strict safety and handling protocols is mandatory to ensure safe laboratory practice. This guide provides the foundational, field-proven information required for researchers to confidently procure, identify, and utilize this compound in their research endeavors.

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